Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate
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Overview
Description
Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is significant in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of substitution reactions, often involving reagents such as potassium acetate and PdCl2(dppf)-CH2Cl2 adduct . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions, particularly at the boron atom, which can be replaced by other groups under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include palladium catalysts and bases like potassium acetate.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified boron-containing rings.
Scientific Research Applications
Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of boron-containing drugs.
Mechanism of Action
The mechanism by which tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating reactions that are otherwise difficult to achieve. This interaction often involves the formation of covalent bonds with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar compounds include:
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
These compounds share the boron-containing dioxaborolane ring but differ in their additional functional groups and overall structure. The uniqueness of tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate lies in its specific arrangement of atoms, which imparts distinct reactivity and applications .
Properties
Molecular Formula |
C18H25BN2O5 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-yl]carbamate |
InChI |
InChI=1S/C18H25BN2O5/c1-16(2,3)24-15(22)21-14-20-12-9-8-11(10-13(12)23-14)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3,(H,20,21,22) |
InChI Key |
YBQMLIMTOYLMIC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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